molecular formula C14H11NO4 B598776 Methyl 3-(4-nitrophenyl)benzoate CAS No. 107558-26-9

Methyl 3-(4-nitrophenyl)benzoate

Cat. No.: B598776
CAS No.: 107558-26-9
M. Wt: 257.245
InChI Key: GKHTYTPKNDUBMT-UHFFFAOYSA-N
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Description

Methyl 3-(4-nitrophenyl)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a methyl ester group attached to a benzoate ring, which is further substituted with a 4-nitrophenyl group

Scientific Research Applications

Methyl 3-(4-nitrophenyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for the preparation of various derivatives.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving esterases and nitroreductases.

    Medicine: Research into potential pharmaceutical applications, such as the development of prodrugs that release active compounds upon metabolic conversion.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

Target of Action

Methyl 3-(4-nitrophenyl)benzoate is a complex organic compound that interacts with various targets. The primary targets of this compound are the aromatic ring and the ester . The electrophiles attack the ring, while the nucleophiles attack the carbonyl center .

Mode of Action

The mode of action of this compound involves a series of chemical reactions. Electrophiles, which are species attracted to electrons, attack the aromatic ring of the compound . This is illustrated by acid-catalyzed nitration with nitric acid, which results in the formation of Methyl 3-nitrobenzoate . On the other hand, nucleophiles, which are species that donate an electron pair, attack the carbonyl center . This is demonstrated by the hydrolysis reaction with the addition of aqueous sodium hydroxide (NaOH), resulting in the formation of methanol and sodium benzoate .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the processes of nitration and hydrolysis . Nitration is a substitution reaction where a nitro group replaces a hydrogen atom in the aromatic ring . Hydrolysis, on the other hand, is a reaction involving the breaking of a bond in a molecule using water . The downstream effects of these reactions include the formation of new compounds such as Methyl 3-nitrobenzoate and sodium benzoate .

Result of Action

The result of the action of this compound is the formation of new compounds. When it undergoes nitration, Methyl 3-nitrobenzoate is formed . When it undergoes hydrolysis, methanol and sodium benzoate are produced .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of the nitration reaction can be affected by the temperature and the concentration of the nitric acid . Similarly, the rate of the hydrolysis reaction can be influenced by the pH of the environment and the temperature .

Safety and Hazards

While specific safety data for “Methyl 3-(4-nitrophenyl)benzoate” was not found, similar compounds require careful handling. For instance, Methyl 4-methyl-3-nitrobenzoate should be handled with personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

Future Directions

The future directions for “Methyl 3-(4-nitrophenyl)benzoate” could involve further studies on its synthesis, chemical reactions, and potential applications. For instance, the use of biocatalysts in chemical synthesis has grown significantly, and the compound could be studied in this context .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(4-nitrophenyl)benzoate can be synthesized through a multi-step process involving the nitration of methyl benzoate followed by esterification. The nitration step typically involves the reaction of methyl benzoate with a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the para position. The resulting product is then subjected to esterification using methanol and a suitable acid catalyst to form the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(4-nitrophenyl)benzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol in the presence of a strong acid or base.

Common Reagents and Conditions:

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products:

    Reduction: Methyl 3-(4-aminophenyl)benzoate.

    Substitution: Various halogenated or nitrated derivatives.

    Hydrolysis: 3-(4-nitrophenyl)benzoic acid and methanol.

Comparison with Similar Compounds

    Methyl 3-nitrobenzoate: Similar structure but lacks the 4-nitrophenyl group.

    Methyl 4-nitrobenzoate: Similar structure but the nitro group is directly attached to the benzoate ring.

    Methyl 3-(4-aminophenyl)benzoate: The reduction product of methyl 3-(4-nitrophenyl)benzoate.

Properties

IUPAC Name

methyl 3-(4-nitrophenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-19-14(16)12-4-2-3-11(9-12)10-5-7-13(8-6-10)15(17)18/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHTYTPKNDUBMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718389
Record name Methyl 4'-nitro[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107558-26-9
Record name Methyl 4'-nitro[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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